molecular formula C12H10BrNO2S B12999749 Ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B12999749
M. Wt: 312.18 g/mol
InChI Key: GGFCXGISMREHQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-benzoyl-3-[2-(dialkylamino)aryl]acrylates with boron trifluoride to form the quinoline ring through a 1,5-hydride shift and cyclization process . The reaction is carried out at elevated temperatures (around 75°C) to accelerate the conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and catalytic processes, can make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological activities and applications .

Scientific Research Applications

Ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific target and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
  • Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
  • Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate

Uniqueness

Ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H10BrNO2S

Molecular Weight

312.18 g/mol

IUPAC Name

ethyl 6-bromo-4-sulfanylidene-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)9-6-14-10-4-3-7(13)5-8(10)11(9)17/h3-6H,2H2,1H3,(H,14,17)

InChI Key

GGFCXGISMREHQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=S)C=C(C=C2)Br

Origin of Product

United States

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